1-diethoxyphosphoryl-N-(diethoxyphosphorylmethyl)-N-methyl-1-phenylmethanamine
Overview
Description
1-diethoxyphosphoryl-N-(diethoxyphosphorylmethyl)-N-methyl-1-phenylmethanamine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple phosphoryl groups and a phenylmethanamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-diethoxyphosphoryl-N-(diethoxyphosphorylmethyl)-N-methyl-1-phenylmethanamine typically involves the reaction of diethoxyphosphoryl chloride with N-methyl-1-phenylmethanamine in the presence of a base. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-diethoxyphosphoryl-N-(diethoxyphosphorylmethyl)-N-methyl-1-phenylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl groups to phosphines.
Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphoryl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound.
Scientific Research Applications
1-diethoxyphosphoryl-N-(diethoxyphosphorylmethyl)-N-methyl-1-phenylmethanamine has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-diethoxyphosphoryl-N-(diethoxyphosphorylmethyl)-N-methyl-1-phenylmethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphoryl groups can form strong bonds with active sites, leading to inhibition or modulation of biological activity. The phenylmethanamine backbone provides structural stability and facilitates binding to specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-diethoxyphosphoryl-N-ethylformamide
- N-benzyl-2-methyl-2-propanamine
- 3,7-dimethyl-6-octenoic acid
Uniqueness
1-diethoxyphosphoryl-N-(diethoxyphosphorylmethyl)-N-methyl-1-phenylmethanamine is unique due to its multiple phosphoryl groups and the presence of a phenylmethanamine backbone. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-diethoxyphosphoryl-N-(diethoxyphosphorylmethyl)-N-methyl-1-phenylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO6P2/c1-6-21-25(19,22-7-2)15-18(5)17(16-13-11-10-12-14-16)26(20,23-8-3)24-9-4/h10-14,17H,6-9,15H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEMNJZEIAQZNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN(C)C(C1=CC=CC=C1)P(=O)(OCC)OCC)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO6P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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